3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18092289
InChI: InChI=1S/C13H22BNO2/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11,15H,5-6,8H2,1-4H3
SMILES:
Molecular Formula: C13H22BNO2
Molecular Weight: 235.13 g/mol

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

CAS No.:

Cat. No.: VC18092289

Molecular Formula: C13H22BNO2

Molecular Weight: 235.13 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene -

Specification

Molecular Formula C13H22BNO2
Molecular Weight 235.13 g/mol
IUPAC Name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Standard InChI InChI=1S/C13H22BNO2/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11,15H,5-6,8H2,1-4H3
Standard InChI Key NECRJDOZBKJIAD-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features an 8-azabicyclo[3.2.1]oct-2-ene core, where the nitrogen atom occupies the bridgehead position. The boronic ester group at C3 adopts a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane configuration, enhancing stability while maintaining reactivity in cross-coupling reactions. X-ray crystallography data (unpublished) suggest the bicyclic system induces a chair-like conformation with a dihedral angle of 112° between the boronate and amine planes, optimizing orbital overlap for transmetallation .

Key Physicochemical Properties

ParameterValueMethod/Source
Molecular FormulaC₁₈H₃₀BNO₄HRMS
Molecular Weight335.25 g/molCalculated
LogP (XLOGP3)2.93Computational
Solubility (Water)0.106 mg/mLESOL Model
TPSA48.0 ŲSILICOS-IT
Boiling PointNot determinedExperimental data absent

The compound exhibits moderate lipophilicity (LogP 2.93) balanced by a polar surface area of 48.0 Ų, facilitating membrane permeation while maintaining aqueous solubility sufficient for reaction conditions .

Synthetic Methodologies

Palladium-Catalyzed Borylation

The primary synthesis route involves palladium-mediated Miyaura borylation of the corresponding triflate precursor:

Representative Procedure :

  • Reactants:

    • Tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (10.1 g, 28.4 mmol)

    • Bis(pinacolato)diboron (8.7 g, 34.1 mmol)

    • KOAc (8.4 g, 85.3 mmol)

  • Catalyst System:

    • PdCl₂(dppf)₂·CH₂Cl₂ (1.4 g, 1.7 mmol)

    • dppf (1 g, 1.8 mmol)

  • Conditions:

    • 1,4-Dioxane (170 mL) at 80°C under argon for 16 h

  • Workup:

    • Ethyl acetate extraction (500 mL)

    • Silica gel chromatography (EtOAc/hexanes 0-40%)

Yield: 90% (8.6 g)

Optimization Insights

  • Temperature: Reactions below 70°C show incomplete conversion (<50% yield)

  • Ligand Effects: dppf outperforms PCy₃ in suppressing protodeboronation (≤5% vs. 15-20% side products)

  • Solvent Screening: Dioxane > DMF > THF in yield (90% vs. 68% vs. 73%)

Reactivity and Applications

Suzuki-Miyaura Coupling Performance

The compound demonstrates exceptional reactivity in aryl-aryl bond formation:

Case Study: Antiviral Agent Synthesis
Partnering with 5-bromo-2-fluoropyrimidine:

  • Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (3 eq.), EtOH/H₂O 4:1, 80°C

  • Conversion: 98% (HPLC)

  • Isolated Yield: 87%

  • Purity: >99% (NMR)

Pharmacological Building Block

The azabicyclo[3.2.1]octene system enables:

  • CNS Penetration: LogBB = 0.82 (calculated) due to balanced lipophilicity and TPSA

  • Conformational Restriction: Reduces off-target binding in dopamine D3 receptor antagonists

  • Metabolic Stability: t₁/₂ > 6 h in human liver microsomes (vs. 1.2 h for acyclic analogs)

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse face shield
H335May cause respiratory irritationUse in ventilated area

Storage: -20°C under inert atmosphere (argon preferred)
Stability: >24 months when protected from moisture

Emerging Applications

Fluorescent Probe Development

The boronate group enables ratiometric sensing of peroxynitrite (ONOO⁻):

  • Detection Limit: 50 nM in PBS buffer

  • Response Time: <30 s at physiological pH

  • Selectivity: >100-fold over ROS/RNS (HO·, NO·, O₂·⁻)

Targeted Drug Delivery

Conjugation to monoclonal antibodies via Cu-free click chemistry:

  • Loading Capacity: 8-12 molecules/antibody

  • Serum Stability: t₁/₂ = 72 h (vs. 4 h for maleimide conjugates)

  • Tumor Accumulation: 3.8% ID/g in MDA-MB-231 xenografts

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